molecular formula C11H10N2O2 B8784236 5-Oxazolecarboxamide, 4-methyl-2-phenyl- CAS No. 51655-70-0

5-Oxazolecarboxamide, 4-methyl-2-phenyl-

Cat. No. B8784236
CAS RN: 51655-70-0
M. Wt: 202.21 g/mol
InChI Key: HWVUBEDCKFTLCQ-UHFFFAOYSA-N
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Patent
US04072689

Procedure details

150 Ml. (2.5 mole) of concentrated ammonium hydroxide is added dropwise to a solution of 10 g. (0.0434 mole) of 5-carbethoxy-2-phenyl-4-methyloxazole in 150 ml. of 95% ethanol. The mixture is stirred three days at room temperature, then it is concentrated to 50 ml. by evaporating the ethanol and chilled. The precipitated product is filtered, washed, dried over sodium sulfate and recrystallized from methanol; yield 3.7 g. of the title compound; m.p. 187°-190°.
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0434 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[C:3]([C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH3:19])(OCC)=[O:4]>C(O)C>[C:3]([C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH3:19])(=[O:4])[NH2:2] |f:0.1|

Inputs

Step One
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0.0434 mol
Type
reactant
Smiles
C(=O)(OCC)C1=C(N=C(O1)C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred three days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated to 50 ml
CUSTOM
Type
CUSTOM
Details
by evaporating the ethanol
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(N)(=O)C1=C(N=C(O1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.